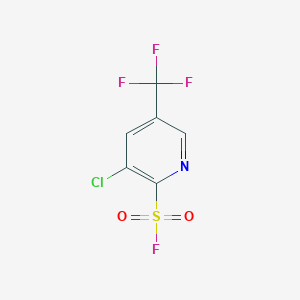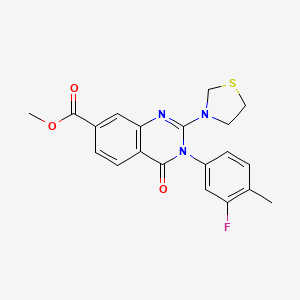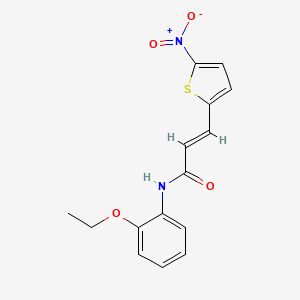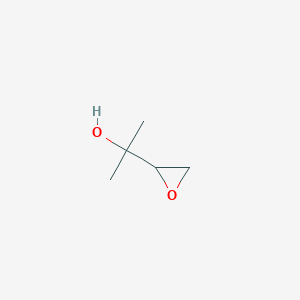
3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The major use of TFMP derivatives is in the protection of crops from pests .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by the presence of a fluorine atom and a pyridine in their structure . These unique properties have earned fluorine a unique place in the arsenal of the discovery chemist .Applications De Recherche Scientifique
Synthesis and Chemical Properties
3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride is a pyridine derivative with significant interest in synthetic chemistry, particularly in the development of fluorinated compounds. The chemistry of pyridine derivatives, like this compound, is crucial for creating novel compounds with potential applications in various fields, including materials science and pharmaceuticals. One approach to synthesizing such derivatives involves the strategic substitution of fluorine atoms, which can significantly alter the physical and chemical properties of the molecules. For example, the synthesis and manipulation of 2,3-Dichloro-5-trifluoromethyl pyridine, a closely related compound, have been reviewed, highlighting methods to incorporate fluorine atoms and their impact on the compound's reactivity and utility in creating pesticides (Lu Xin-xin, 2006).
Environmental and Health Impact Studies
While direct studies on this compound are scarce, the environmental and health impacts of similar fluorinated compounds have been extensively studied. For instance, perfluorooctanesulfonate (PFOS) and its derivatives, which share structural similarities with this compound, have been investigated for their persistence and bioaccumulation potential. Studies on PFOS indicate its environmental persistence and potential health implications, thereby informing the handling and regulatory considerations for related fluorinated compounds (J. Butenhoff, G. Olsen, Andrea Pfahles-Hutchens, 2006).
Advanced Material Applications
The unique properties of fluorinated compounds, including those with structures similar to this compound, make them suitable for advanced material applications. Fluorinated surfactants, for example, demonstrate exceptional surface activities and chemical stabilities, making them indispensable in various industrial applications, from coatings to firefighting foams. Recent advances focus on synthesizing fluorosurfactants that are potentially non-bioaccumulable, addressing environmental and health concerns associated with traditional perfluorinated compounds (A. Zaggia, B. Améduri, 2012).
Fluorination Techniques
Innovative fluorination techniques have been developed to modify pyridine derivatives, showcasing the versatility and significance of compounds like this compound in synthetic chemistry. Such methods allow for the selective introduction of fluorine atoms into specific positions within the pyridine ring, enabling the creation of compounds with tailored properties for desired applications. The development of mild and convenient protocols for the fluorination of carbon-hydrogen bonds adjacent to nitrogen in pyridines and diazines represents a significant advancement in the field, illustrating the potential for creating highly functionalized fluorinated molecules (P. Fier, J. Hartwig, 2013).
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the trifluoromethyl group in similar compounds can enhance the lipophilicity and bioavailability of the compound . This can increase the compound’s ability to cross cell membranes and interact with its targets.
Biochemical Pathways
Similar compounds have been used in the synthesis of various pharmaceuticals, suggesting they may interact with a wide range of biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group is known to enhance the metabolic stability of similar compounds .
Result of Action
Similar compounds have been used in the synthesis of various pharmaceuticals, suggesting they may have a wide range of biological effects .
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4NO2S/c7-4-1-3(6(8,9)10)2-12-5(4)15(11,13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVNLYJIMIFQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)S(=O)(=O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2862320.png)
![N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2862321.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2862322.png)
![N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2862325.png)
![N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2862326.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B2862330.png)

![2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2862332.png)
![4-Cyclobutyl-6-{[1-(ethanesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2862333.png)


![5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2862342.png)
